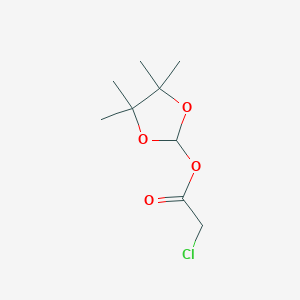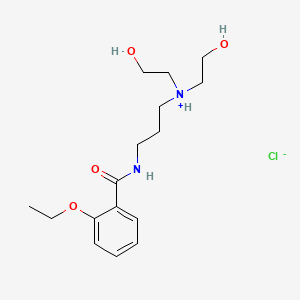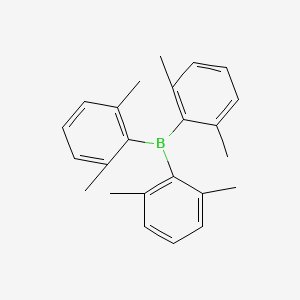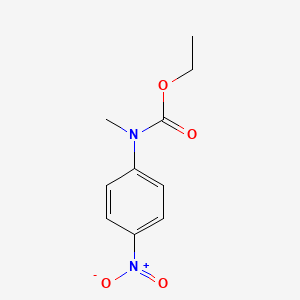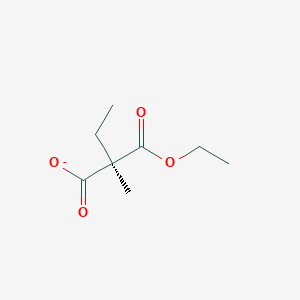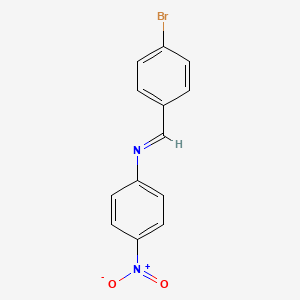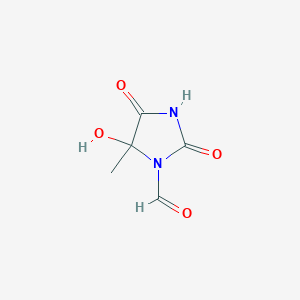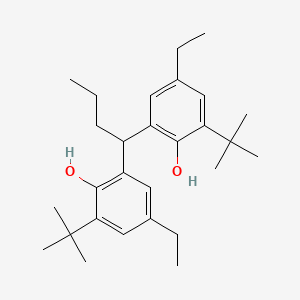
2,2'-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications to enhance the stability and longevity of products by preventing oxidation. This compound is characterized by its two phenolic groups connected by a butane bridge, with tert-butyl and ethyl substituents enhancing its stability and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) typically involves the alkylation of phenolic compounds. One common method is the Friedel-Crafts alkylation, where phenol is reacted with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions usually include moderate temperatures and controlled environments to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation processes. The phenolic starting materials are subjected to alkylation reactions in reactors equipped with temperature and pressure control systems. The product is then purified through crystallization or distillation to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic compounds, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2’-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of plastics and rubbers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant to enhance the stability of active ingredients.
Wirkmechanismus
The antioxidant properties of 2,2’-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) are primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are stabilized by the phenolic groups, thus preventing chain reactions that lead to oxidation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another phenolic antioxidant with similar applications in preventing oxidation in polymers and fuels.
2,6-Di-tert-butyl-4-ethylphenol: Used as a UV stabilizer and antioxidant in various industrial applications.
2,6-Di-tert-butylphenol: Known for its use in preventing gumming in aviation fuels and as an antioxidant in plastics.
Uniqueness
2,2’-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) is unique due to its specific structural configuration, which provides enhanced stability and reactivity compared to other phenolic antioxidants. The butane bridge and tert-butyl groups contribute to its effectiveness in various applications, making it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
77695-09-1 |
|---|---|
Molekularformel |
C28H42O2 |
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
2-tert-butyl-6-[1-(3-tert-butyl-5-ethyl-2-hydroxyphenyl)butyl]-4-ethylphenol |
InChI |
InChI=1S/C28H42O2/c1-10-13-20(21-14-18(11-2)16-23(25(21)29)27(4,5)6)22-15-19(12-3)17-24(26(22)30)28(7,8)9/h14-17,20,29-30H,10-13H2,1-9H3 |
InChI-Schlüssel |
VTDFJEYLSWSRPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=C(C(=CC(=C1)CC)C(C)(C)C)O)C2=C(C(=CC(=C2)CC)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Ethenyloxy)ethyl]cyclopentanamine](/img/structure/B14437233.png)
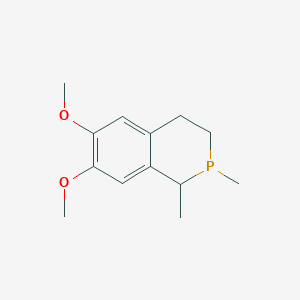
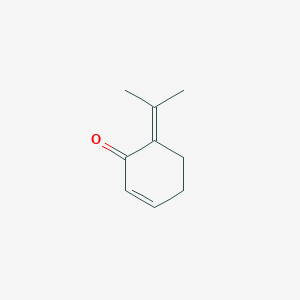

![[1,3]Thiazolo[4,5-d][1,3]oxazole](/img/structure/B14437256.png)

